molecular formula C7H8ClNO2 B1499058 5-Methylnicotinic acid hydrochloride CAS No. 40473-04-9

5-Methylnicotinic acid hydrochloride

Cat. No. B1499058
CAS RN: 40473-04-9
M. Wt: 173.6 g/mol
InChI Key: PTZNLVRDMVOJLF-UHFFFAOYSA-N
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Description

5-Methylnicotinic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a white to pale cream crystalline powder or fused solid . The molecular formula of 5-Methylnicotinic acid is C7H7NO2 .


Synthesis Analysis

The synthesis of 5-Methylnicotinic acid can be achieved through various methods. One method involves using concentrated sulfuric acid as a solvent, 3,5-dimethyl pyridine as a raw material, and hydrogen peroxide is added dropwise. The reaction is carried out at a temperature of 110-150°C for 5-20 hours . Another method involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid .


Molecular Structure Analysis

The molecular formula of 5-Methylnicotinic acid is C7H7NO2, and it has a molecular weight of 137.14 .


Chemical Reactions Analysis

Nicotinic acid, a precursor of the secondary pyridine metabolites, is derived from pyridine nucleotides. In plants, pyridine nucleotide biosynthesis de novo is initiated from aspartic acid .


Physical And Chemical Properties Analysis

5-Methylnicotinic acid has a melting point of 210-212°C and a density of 1.230±0.06 g/cm3 . It is sparingly soluble (0.083 g/L at 25°C) .

Scientific Research Applications

Synthesis of Intermediates and Derivatives

5-Methylnicotinic acid hydrochloride is used as a starting material in the synthesis of various intermediates and derivatives. For example, it is utilized in the efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine. This process is highlighted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).

Biocatalysis and Biotransformation

In biocatalysis and biotransformation, this compound serves as a substrate for enzymatic reactions. It has been used to demonstrate the enzymatic activity of specific bacterial strains in hydroxylating heterocyclic carboxylic acid derivatives. This is significant in the preparation of various hydroxylated heterocyclic carboxylic acid derivatives, showcasing the potential for diverse chemical synthesis using biotransformation methods (Tinschert et al., 2000).

Role in Pharmaceutical Research

This compound is involved in the study and development of pharmaceuticals. It acts as a building block or intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been employed in the synthesis and study of neurotropic actions of certain compounds (Lebedev et al., 1981).

Applications in Molecular Biology

This compound is relevant in molecular biology, particularly in the study of DNA modifications. Research involving the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA has cited the use of related compounds, indicating its potential relevance in epigenetic studies and DNA modification processes (Tahiliani et al., 2009).

Use in Metal-Organic Frameworks

The formation of metal-organic frameworks using this compound has been studied for applications in selective detection of specific ions in aqueous solutions. This showcases its role in the development of materials with potential applications in sensing and filtration technologies (Guo et al., 2019).

Mechanism of Action

Target of Action

5-Methylnicotinic acid hydrochloride, also known as Methyl nicotinate, primarily targets the peripheral vasodilation system . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s action as a rubefacient, a substance that increases blood circulation and skin temperature, is thought to involve peripheral vasodilation .

Mode of Action

The mode of action of this compound involves the release of prostaglandin D2 . This compound is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This results in enhanced local blood flow at the site of application .

Biochemical Pathways

This compound is involved in the pyridine nucleotide cycle (PNC), a crucial metabolic pathway . In this pathway, nicotinic acid, a precursor of the secondary pyridine metabolites, is derived from pyridine nucleotides . All plants examined convert exogenous nicotinic acid to trigonelline and/or nicotinic acid N-glucoside .

Pharmacokinetics

It is known that niacin, a related compound, is used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions

Result of Action

The result of the action of this compound is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s ability to enhance local blood flow at the site of application, providing relief from discomfort .

Future Directions

There is a need for new technology for the industrial production of nicotinic acid to meet the needs of green chemistry and not burden the environment . The preparation of Rupatadine, an antianaphylaxis new drug, involves the use of 5-Methylnicotinic acid as an important intermediate .

Biochemical Analysis

Biochemical Properties

5-Methylnicotinic acid hydrochloride plays a significant role in biochemical reactions, particularly those involving redox processes and energy metabolism. It interacts with several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These enzymes facilitate the transfer of electrons in metabolic pathways, thereby influencing cellular respiration and energy production. Additionally, this compound can modulate the activity of sirtuins, a family of proteins involved in cellular regulation and aging .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can enhance the expression of antioxidant genes, thereby protecting cells from oxidative damage . Moreover, this compound can affect cellular metabolism by influencing the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate specific receptors, such as the G protein-coupled receptors, leading to downstream signaling events. Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit the activity of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, thereby influencing cellular responses to DNA damage . Furthermore, it can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental use . Its degradation products can accumulate over time, potentially affecting cellular function. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cellular metabolism and protect against oxidative stress. At high doses, it can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound are only apparent within a specific dosage range. Beyond this range, the compound can exert adverse effects, underscoring the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and its derivatives . These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting cellular energy homeostasis and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carrier family transporters, such as the organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect its bioavailability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, this compound can influence energy metabolism and redox balance, while in the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin . These localization-dependent effects highlight the importance of understanding the subcellular distribution of this compound in biochemical research.

properties

IUPAC Name

5-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZNLVRDMVOJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656935
Record name 5-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40473-04-9
Record name 3-Pyridinecarboxylic acid, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40473-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 5-methyl-, hydrochloride (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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